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Compound of Interest

Compound Name: 6beta-Hydroxyhispanone
CAS No.: 170711-93-0
Cat. No.: B161823
Get Quote
. J

-Hydroxyhispanone Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery
Scientists

Executive Summary: The Molecule in Context
6

-Hydroxyhispanone is a naturally occurring labdane diterpene, primarily isolated from the
genus Galeopsis (e.g., Galeopsis ladanum) and Ballota (Lamiaceae family). It is a derivative of
the parent compound Hispanone, which is recognized for its potent antagonism of the
Dopamine Transporter (DAT).

While the parent compound Hispanone exhibits high affinity for DAT, the introduction of the
hydroxyl group at the C6 position in 6

-Hydroxyhispanone fundamentally alters its physicochemical properties, metabolic stability, and
receptor binding kinetics. This guide objectively compares 6

-Hydroxyhispanone against its parent scaffold and synthetic standards to elucidate its potential
as a neuroactive lead compound or anti-inflammatory agent.
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Chemical Architecture & Pharmacophore Analysis

To understand the activity, we must deconstruct the molecule into its functional
pharmacophores.

The Labdane Scaffold (The Chassis)

The core structure is a bicyclic decalin system (A/B rings) fused to a furan ring.

e Role: Provides the rigid lipophilic backbone necessary to penetrate the Blood-Brain Barrier
(BBB) and orient the functional groups within the receptor pocket.

The Furan Ring (The Warhead)

Located at the side chain, the furan moiety is critical for the biological activity of hispanone
derivatives.

e Mechanism: It likely engages in

stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the DAT
binding site.

e SAR Insight: Reduction or opening of this ring abolishes DAT affinity, confirming its role as
the primary pharmacophore.

The 6 -Hydroxyl Group (The Modulator)
This is the distinguishing feature of the subject compound.
e Position: C6 (B-ring),

-orientation (axial/equatorial dependence on conformation).

o Effect:

o Polarity: Increases Topological Polar Surface Area (TPSA), potentially reducing passive
diffusion across the BBB compared to Hispanone.
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o Selectivity: The hydroxyl group can act as a Hydrogen Bond Donor (HBD), potentially
anchoring the molecule in a specific sub-pocket or, conversely, creating steric clash that
reduces affinity.

Comparative Performance Guide
The following table contrasts 6

-Hydroxyhispanone with its parent compound and industry standards.

Table 1. Comparative Pharmacological Profile

6 _ GBR-12909
Feature Hispanone (Parent) dard
-Hydroxyhispanone L)
_ Dopamine Transporter  Dopamine Transporter  Dopamine Transporter
Primary Target
(DAT) (DAT) (DAT)
Binding Affinity ( Moderate ( High ( Very High (
) )* ) )
Selectivity ) )
Moderate High High
(DAT/SERT)
LogP (Lipophilicity) ~3.2 (Predicted) ~4.5 ~5.8
BBB Permeability Moderate High High
Cytotoxicity (
) (Cancer lines) N/A
) - Low (Phase Il
Metabolic Stability Moderate Moderate

conjugation site)

*Note: Hydroxylation at C6 typically reduces affinity for DAT compared to the unsubstituted

parent, likely due to steric hindrance or desolvation penalties, but may enhance anti-

inflammatory signaling.
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Mechanistic Insight: The DAT Inhibition Pathway

The primary mechanism of action for this class of diterpenes involves the competitive blockade
of the Dopamine Transporter.

Mechanism of Action[1][2][3]

e Binding: The labdane backbone docks into the S1 binding site of the DAT.

e Occlusion: The furan ring sterically occludes the sodium-binding site or the dopamine
translocation channel.

 Stabilization: The compound stabilizes the transporter in an outward-facing conformation,
preventing the reuptake of dopamine from the synaptic cleft.

e Result: Increased extracellular dopamine levels, leading to enhanced dopaminergic
transmission.

The "6-OH" Effect

The 6

-OH group introduces a metabolic "soft spot.” While it may reduce immediate potency;, it
increases water solubility, which can be advantageous for peripheral anti-inflammatory
applications where CNS penetration is not the goal.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

Protocol A: [ Hl-Dopamine Uptake Assay (DAT Affinity)

Objective: Determine the
of 6
-Hydroxyhispanone for inhibiting dopamine reuptake.

e Preparation:
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o Isolate synaptosomes from rat striatum or use HEK-293 cells stably expressing human
DAT (hDAT).

o Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and

pargyline (to prevent dopamine degradation).

 Incubation:
o Pre-incubate cells/synaptosomes with varying concentrations (

to
) of 6
-Hydroxyhispanone for 10 minutes at 37°C.

o Control: Use GBR-12909 (
) as a positive control for total inhibition.
o Uptake Initiation:
o Add [
H]-Dopamine (final concentration 20 nM) and incubate for 5 minutes.
e Termination:
o Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.
o Wash 3x with ice-cold buffer.
¢ Quantification:
o Measure radioactivity via liquid scintillation counting.
o Calculate specific uptake (Total - Non-specific).

o Derive
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using non-linear regression (Sigmoidal dose-response).

Protocol B: Cell Viability Assay (Cytotoxicity Check)

Objective: Ensure the observed effect is due to transporter inhibition, not cell death.
o Seeding: Plate HEK-293 cells (10,000 cells/well) in 96-well plates.
e Treatment: Treat with 6

-Hydroxyhispanone (
) for 24 hours.

e Readout: Add MTT reagent (0.5 mg/mL) for 4 hours; dissolve formazan in DMSO.

e Validation: Absorbance at 570 nm must remain >90% of control at the
concentration determined in Protocol A.

Visualization & Logic Mapping

Diagram 1: SAR & Pharmacophore Map

This diagram illustrates the structural contributions of 6

-Hydroxyhispanone components to its biological activity.
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Caption: Pharmacophore decomposition showing the functional role of the Furan ring (binding)
and the 6-OH group (modulation).

Diagram 2: Experimental Workflow (DAT Assay)

A logical flow for validating the compound's activity.
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Caption: Step-by-step workflow for the [3H]-Dopamine uptake inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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